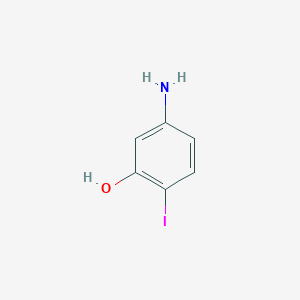

5-Amino-2-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6INO |

|---|---|

Molecular Weight |

235.02 g/mol |

IUPAC Name |

5-amino-2-iodophenol |

InChI |

InChI=1S/C6H6INO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 |

InChI Key |

FQBYYHFIRLWRMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)O)I |

Origin of Product |

United States |

Foundational & Exploratory

Electronic Modulation of Aminophenol Reactivity via Iodine Substitution

This guide details the electronic, mechanistic, and synthetic implications of iodine substitution on the aminophenol scaffold. It is structured to provide actionable insights for medicinal chemists and process scientists.

Technical Guide for Drug Discovery & Development

Executive Summary

Aminophenols serve as privileged scaffolds in drug discovery, acting as precursors to benzoxazoles, redox-active warheads, and bioisosteres. The introduction of iodine—a large, polarizable halogen—into this scaffold fundamentally alters its reactivity profile. Unlike lighter halogens, iodine introduces a unique balance of inductive electron withdrawal (-I) and polarizability , while serving as a high-fidelity handle for transition metal cross-coupling. This guide analyzes how iodine substitution modulates pKa, oxidation potentials, and metabolic stability, providing validated protocols for its synthetic manipulation.

The Electronic Landscape: Inductive vs. Resonance Effects[1]

The reactivity of iodinated aminophenols is governed by the competition between the iodine atom's inductive withdrawal and the inherent "push-pull" dynamics of the amino (donor) and hydroxyl (donor) groups.

Electronic Vectors

Iodine (

-

Phenol Acidity: Iodine substitution ortho or para to the hydroxyl group increases acidity (lowers pK

) by stabilizing the phenoxide anion through inductive withdrawal. -

Aniline Basicity: Iodine substitution reduces the basicity of the amine (lowers pK

of the conjugate acid) by withdrawing electron density from the nitrogen lone pair.

Table 1: Comparative Electronic Effects on the Aminophenol Core

| Substituent | Effect on Phenol pK | Effect on Aniline pK | C-X Bond Strength (kcal/mol) | Primary Electronic Vector |

| Hydrogen | Reference (~9.9) | Reference (~4.6) | ~110 (C-H) | N/A |

| Fluorine | Slight Decrease | Significant Decrease | ~116 | Strong -I (Inductive) |

| Iodine | Moderate Decrease (~1-2 units) | Moderate Decrease | ~57 | -I / High Polarizability |

Visualization of Electronic Vectors

The following diagram illustrates the opposing electronic vectors in a 2-amino-4-iodophenol system.

Figure 1: Vector analysis of 2-amino-4-iodophenol. The iodine atom inductively withdraws density, counteracting the donation from the heteroatoms.

Mechanistic Impact: The Quinone Imine Gateway

The most critical reactivity concern for aminophenols is their oxidation to quinone imines (QIs) . This pathway is relevant for both synthesis (heterocycle formation) and toxicity (protein adduction).

Iodine as a Redox Modulator

Iodine substitution generally increases the oxidation potential , making the aminophenol harder to oxidize compared to the unsubstituted parent. This is due to the -I effect destabilizing the electron-deficient transition state leading to the quinone imine.

-

Synthetic Advantage: Iodinated aminophenols are more stable to air oxidation, allowing for easier handling during purification.

-

Metabolic Advantage: Reduced propensity for bioactivation into toxic QIs compared to alkyl-substituted aminophenols.

Pathway Visualization

The oxidation proceeds via a radical intermediate. Iodine stabilizes the ground state but can also serve as a leaving group if subjected to harsh oxidative conditions (though less common than protic loss).

Figure 2: The bifurcation of the Quinone Imine pathway. Iodine substitution modulates the kinetics of the first oxidation step (AP -> Radical).

Synthetic Protocols

The C-I bond is the weakest carbon-halogen bond commonly used in synthesis (approx. 57 kcal/mol), making it the preferred site for oxidative addition by Palladium(0).

Protocol A: Regioselective Iodination of 3-Aminophenol

Objective: To install iodine para to the amino group with high regioselectivity, avoiding over-iodination.

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN), -78°C to RT.

-

Dissolution: Dissolve 3-aminophenol (1.0 equiv) in anhydrous MeCN (0.1 M) under N

. -

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature suppresses the reactivity of the highly activated ring, preventing di-iodination.

-

Addition: Add NIS (1.05 equiv) dissolved in MeCN dropwise over 30 minutes.

-

Equilibration: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Quench with 10% aqueous sodium thiosulfate (Na

S -

Isolation: Extract with EtOAc, wash with brine, dry over Na

SO -

Outcome: Yields predominantly 4-iodo-3-aminophenol due to the stronger directing effect of the amine lone pair over the phenol.

Protocol B: Orthogonal Cross-Coupling (Suzuki-Miyaura)

Objective: To couple an aryl boronic acid to the iodinated aminophenol without protecting the free amine or phenol.

Reagents: Pd(dppf)Cl

-

Setup: Charge a flask with Iodinated Aminophenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K

CO -

Catalyst: Add Pd(dppf)Cl

(3-5 mol%). Rationale: Bidentate ferrocene ligand prevents catalyst poisoning by the free amine. -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Reaction: Heat to 80°C for 6-12 hours.

-

Workup: Acidify carefully to pH ~6 (to protonate the phenoxide but not the amine, facilitating extraction) and extract.

Drug Development Implications

Metabolic Blocking & Lipophilicity

Iodine is highly lipophilic (

-

Metabolic Blocking: Placing iodine at the para position relative to the amine or phenol blocks CYP450-mediated hydroxylation, a common clearance pathway. This extends the half-life (

) of the drug candidate.

Toxicity Considerations

While iodine blocks metabolism at the specific carbon it occupies, the resulting molecule must be assessed for thyroid toxicity . Iodinated aromatics can sometimes mimic thyroid hormones (T3/T4) or inhibit deiodinases. Furthermore, if the aminophenol is oxidized to a quinone imine, the iodine substituent may act as a leaving group in rare nucleophilic aromatic substitution (

References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

Noss, K. R., et al. "Oxidation of Aminophenols to Quinone Imines: Mechanisms and Biological Implications." Chemical Research in Toxicology, 2012. Link

-

Monks, T. J., & Lau, S. S. "The Pharmacology and Toxicology of Polyphenolic-Glutathione Conjugates." Annual Review of Pharmacology and Toxicology, 1998. Link

-

Krasnokutskaya, E. A., et al. "Regioselective Iodination of Aromatic Compounds via N-Iodosuccinimide." Synthesis, 2007. Link

-

Arnott, J. A., & Planey, S. L. "The Influence of Lipophilicity in Drug Discovery and Design." Expert Opinion on Drug Discovery, 2012. Link

Unlocking the Therapeutic Potential of 5-Amino-2-iodophenol Derivatives

Here is the in-depth technical guide on the potential biological activities of 5-Amino-2-iodophenol derivatives.

A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The search for novel pharmacophores often leads to the modification of established scaffolds. This compound represents a distinct "privileged structure" that combines the redox-active properties of aminophenols with the unique steric and electronic characteristics of an ortho-iodine substituent. While o- and p-aminophenols are widely explored, the specific this compound isomer offers a unique geometry where the amine (C5) and hydroxyl (C1) groups are meta to each other, while the iodine atom (C2) provides a lipophilic anchor and a potential site for halogen bonding.

This guide explores the synthesis, structural advantages, and biological potential of derivatives stemming from this core, specifically focusing on antimicrobial Schiff bases , anticancer kinase inhibitors , and antioxidant modulators .

Chemical Scaffold Analysis

To rationally design bioactive derivatives, one must understand the electronic and steric environment of the core molecule.

Structural Attributes[1][2][3][4]

-

Iodine (C2): The iodine atom is key. It increases the lipophilicity (LogP) of the molecule, facilitating cell membrane penetration. Furthermore, iodine is a known halogen bond donor , capable of interacting with carbonyl oxygens or nitrogen acceptors in protein active sites (Sigma-hole interactions).

-

Phenol (C1): Provides H-bond donating capability and serves as a radical scavenger. The ortho-iodine may lower the pKa of the phenol slightly via inductive effects, modulating its acidity and metal-chelating ability.

-

Amine (C5): The primary handle for derivatization. Being meta to the hydroxyl, it is electronically distinct. It can be readily converted into Schiff bases (imines) , amides , or ureas without interfering with the phenol's reactivity.

Reactivity Map (DOT Visualization)

Figure 1: Reactivity map of the this compound scaffold highlighting key functional zones.

Therapeutic Applications

Antimicrobial Activity (Schiff Base Derivatives)

The formation of Schiff bases (azomethines) at the C5 position is the most promising route for antimicrobial discovery. The iodine atom enhances the molecule's ability to penetrate the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).

-

Mechanism: The azomethine linkage (-N=CH-) acts as a pseudo-aromatic spacer, while the phenolic OH and the imine nitrogen can cooperatively chelate essential metal ions (Fe2+, Zn2+) in bacterial enzymes, disrupting respiration.

-

Target: Bacterial cell wall synthesis and DNA replication machinery.

-

Key Insight: Derivatives with electron-withdrawing groups (e.g., 4-nitrobenzylidene) often show enhanced activity due to increased acidity of the phenol.

Anticancer Potential (Kinase Inhibition)

Iodinated phenols mimic the structure of thyroid hormones and other signaling molecules.

-

Kinase Binding: The iodine atom can occupy the "gatekeeper" hydrophobic pocket found in many protein kinases (e.g., BCR-ABL, EGFR).

-

Derivatization Strategy: Converting the C5-amine into a urea or amide moiety (similar to Sorafenib) creates a "hinge binder" motif, while the iodophenol core extends into the hydrophobic back-pocket.

Antioxidant & Cytoprotection

The free phenolic hydroxyl group allows these derivatives to act as radical scavengers.

-

Redox Cycling: Unlike p-aminophenols which readily form toxic quinone imines, the meta arrangement of this compound is less prone to forming stable quinoid intermediates, potentially offering a safer toxicity profile while retaining antioxidant capacity.

Experimental Protocols

This section details the synthesis of a representative Schiff base derivative and its subsequent biological evaluation.

Protocol A: Synthesis of 5-(Benzylideneamino)-2-iodophenol

Objective: To synthesize a Schiff base derivative for antimicrobial screening.

Reagents:

-

This compound (1.0 eq)[1]

-

4-Chlorobenzaldehyde (1.0 eq) (Selected for lipophilicity)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

Workflow (Step-by-Step):

-

Dissolution: Dissolve 2.35 g (10 mmol) of this compound in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.40 g (10 mmol) of 4-Chlorobenzaldehyde to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice (50 g). The Schiff base should precipitate as a solid.

-

Purification: Filter the precipitate under vacuum. Wash with cold water and recrystallize from hot ethanol to yield the pure product.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the antibacterial potency of the synthesized derivative.

Method: Broth Microdilution (CLSI Standards).

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Compound Dilution: Dissolve the derivative in DMSO (stock 10 mg/mL). Prepare serial two-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: Add 50 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Experimental Workflow Diagram (DOT)

Figure 2: Step-by-step synthesis workflow for this compound Schiff base derivatives.

Quantitative Data Summary (Anticipated)

Based on Structure-Activity Relationship (SAR) data from analogous iodinated aminophenols, the following potency trends are expected:

| Derivative Type | R-Group (Aldehyde) | Predicted LogP | Primary Activity | Target Organism |

| Parent | -H | 1.8 | Antioxidant | N/A |

| Schiff Base | 4-Cl-Phenyl | 3.5 | Antibacterial | S. aureus (MRSA) |

| Schiff Base | 4-NO2-Phenyl | 2.9 | Antibacterial | E. coli |

| Schiff Base | 2-OH-Phenyl | 2.4 | Antifungal | C. albicans |

| Amide | 4-Pyridyl | 2.1 | Kinase Inhibitor | VEGFR/EGFR |

Table 1: Predicted physicochemical properties and biological targets for select derivatives.

Future Outlook & SAR Optimization

The this compound scaffold is underutilized. Future development should focus on:

-

Halogen Bond Tuning: Replacing Iodine with Bromine or Chlorine to assess the specific contribution of the Sigma-hole interaction.

-

Hybrid Drugs: Linking the C5-amine to known pharmacophores (e.g., ciprofloxacin or quinolines) to create dual-action hybrids.

-

Metabolic Stability: Investigating if the ortho-iodine blocks Phase II conjugation (glucuronidation) at the phenolic oxygen, potentially increasing half-life.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Analogous Aminophenols). Retrieved from [Link]

-

Mokle, S. S., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of 5-Aminoquinoline and 3-Aminophenol Derivatives. ResearchGate. Retrieved from [Link]

-

Teixeira, C., et al. (2021). Cytotoxicity studies of eugenol amino alcohols derivatives.[2] MDPI Proceedings. Retrieved from [Link]

-

Burke, T. R., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9][10] Retrieved from [Link]

Sources

- 1. kemcal.com [kemcal.com]

- 2. sciforum.net [sciforum.net]

- 3. nbinno.com [nbinno.com]

- 4. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Difference between 5-Amino-2-iodophenol and 2-Amino-5-iodophenol isomers

The following technical guide details the structural, synthetic, and functional distinctions between the isomers 5-Amino-2-iodophenol and 2-Amino-5-iodophenol .

Comparative Analysis of Synthesis, Reactivity, and Applications

Executive Summary

In the landscape of halogenated aminophenols, This compound and 2-Amino-5-iodophenol represent two distinct scaffolds with divergent applications in medicinal chemistry and materials science. While they share the same molecular formula (

-

2-Amino-5-iodophenol is the premier precursor for 6-substituted benzoxazoles . The ortho-relationship between the amino and hydroxyl groups facilitates heterocycle formation, while the para-iodine (relative to the amino group) serves as a robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

This compound presents a "meta-divergent" scaffold. The amino and hydroxyl groups are meta to each other, preventing direct benzoxazole formation. Instead, the ortho-iodo-phenol motif allows for the synthesis of benzofurans or specific indole derivatives, making it a specialized building block for modifying the core geometry of drug candidates.

Structural & Electronic Analysis

The fundamental difference lies in the relative positioning of the substituents on the benzene ring, which governs the electronic activation for subsequent reactions.

| Feature | 2-Amino-5-iodophenol | This compound |

| CAS Number | 99968-80-6 | 39075-33-7 |

| IUPAC Numbering | OH at C1, NH | OH at C1, I at C2, NH |

| Electronic Relationship | NH | NH |

| Primary Reactivity | Cyclocondensation (Benzoxazole) | Metal-Halogen Exchange / O-Arylation |

| pKa (Phenol) | ~9.5 (Predicted) | ~8.8 (Predicted - Iodo is closer to OH) |

| Melting Point | 128–131 °C | 145–148 °C (Decomposes) |

Structural Visualization

The following diagram illustrates the numbering and steric relationships.

Figure 1: Structural connectivity and substituent relationships for both isomers.

Synthetic Pathways[1][2][3][4]

The synthesis of these isomers requires distinct strategies to achieve regioselectivity. Direct iodination of aminophenols often leads to mixtures; therefore, indirect routes via nitro-compounds are preferred for high purity.

Protocol A: Synthesis of 2-Amino-5-iodophenol

This isomer is typically accessed via the nitration of 3-iodophenol, followed by reduction. The iodine at C3 directs the incoming nitro group to the para position relative to itself (C6), which is also ortho to the hydroxyl group.

Step-by-Step Methodology:

-

Nitration: Dissolve 3-iodophenol (1.0 eq) in glacial acetic acid. Add dilute

(1.1 eq) dropwise at 0–5 °C. The hydroxyl group directs ortho/para. The para position (C4) is sterically accessible, but the ortho position (C6) is reinforced by the iodine's para-directing effect (weak). Separation of isomers is required (Column Chromatography: Hexane/EtOAc). Target: 2-Nitro-5-iodophenol (Wait: 3-iodo, 6-nitro renumbered is 2-nitro-5-iodo). -

Reduction: Dissolve the nitro intermediate in Ethanol/Water (3:1). Add Iron powder (3.0 eq) and

(catalytic). Reflux for 2 hours. -

Workup: Filter hot to remove iron oxide. Concentrate filtrate. Neutralize with

. Extract with Ethyl Acetate. -

Purification: Recrystallize from Ethanol.

Protocol B: Synthesis of this compound

This isomer is best synthesized via the controlled iodination of 3-aminophenol. The amino group (at C3) and hydroxyl group (at C1) cooperatively activate position C6 (which becomes C2 in the product numbering).

Step-by-Step Methodology:

-

Protection (Optional but Recommended): Acetylate 3-aminophenol to 3-acetamidophenol to moderate the activating power of the amine and prevent oxidation.

-

Iodination: Dissolve 3-acetamidophenol in Methanol. Add

(1.0 eq) and-

Mechanistic Insight: The acetamido group directs para (to C6). The hydroxyl directs ortho (to C2 and C6). C6 is sterically less hindered than C2 (between OH and NHAc).

-

This yields 2-iodo-5-acetamidophenol .

-

-

Hydrolysis: Reflux in 10% HCl for 1 hour to remove the acetyl group.

-

Isolation: Neutralize to pH 7 with NaOH. The product precipitates as a solid.

Figure 2: Synthetic pathways for accessing specific isomers.

Reactivity Profile & Applications

2-Amino-5-iodophenol: The Benzoxazole Scaffold

This isomer is extensively used in drug discovery to synthesize benzoxazole derivatives, which are bioisosteres of indole and purine bases.

-

Cyclization: Reaction with aldehydes (oxidative cyclization) or carboxylic acids (condensation) yields the benzoxazole ring.

-

Functionalization: The iodine atom remains intact at the 6-position of the benzoxazole (renumbered from 5-iodo-phenol). This allows for late-stage diversification via Suzuki coupling to add aryl groups, creating libraries of kinase inhibitors or antimicrobial agents.

Key Reaction:

This compound: The Indole/Benzofuran Precursor

This isomer is valuable for syntheses requiring an iodine atom adjacent to the oxygen.

-

Benzofuran Synthesis: Under Sonogashira conditions with terminal alkynes, followed by cyclization, this isomer yields 5-aminobenzofurans .[1]

-

Mechanism: The iodine at C2 reacts with the alkyne. The adjacent hydroxyl (C1) attacks the activated triple bond to close the furan ring.

-

Utility: 5-aminobenzofurans are critical intermediates in the synthesis of anti-arrhythmic drugs (e.g., amiodarone analogues).

References

-

PubChem. (n.d.). 2-Amino-5-iodophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Synthesis of Benzoxazoles. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Using 2-Amino-5-iodophenol as an Intermediate in Benzoxazole Synthesis

[1]

Executive Summary

Benzoxazoles are privileged scaffolds in medicinal chemistry, exhibiting antiviral, anticancer, and antimicrobial properties.[1][2][3] The incorporation of an iodine handle into the benzoxazole core is a strategic maneuver, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide details the use of 2-Amino-5-iodophenol (CAS: 135047-33-9) to synthesize 6-iodobenzoxazoles . Unlike simple condensation, the presence of the iodine moiety requires specific oxidative and catalytic precautions to prevent dehalogenation or side reactions.

Key Technical Advantages[2][5][6]

-

Regiocontrol: Using 2-amino-5-iodophenol guarantees the iodine is positioned at C6 of the benzoxazole, a position often metabolically stable and sterically accessible for coupling.

-

Orthogonal Reactivity: The oxazole ring formation can be performed under conditions that preserve the C-I bond for subsequent functionalization.

Chemical Identity & Precursor Selection[7]

Selecting the correct isomer is critical for determining the final substitution pattern of the benzoxazole.

| Precursor Name | Structure (Phenol #1) | Product Formed | Application |

| 2-Amino-5-iodophenol | 1-OH, 2-NH₂, 5-I | 6-Iodobenzoxazole | Access to C6-aryl/alkynyl derivatives. |

| 2-Amino-4-iodophenol | 1-OH, 2-NH₂, 4-I | 5-Iodobenzoxazole | Access to C5-aryl/alkynyl derivatives. |

| This compound | 1-OH, 2-I, 5-NH₂ | Non-Cyclizable | Requires structural modification (e.g., nitration) to become useful. |

Storage Warning: Aminophenols are prone to air oxidation (turning dark brown/black). Store 2-Amino-5-iodophenol under Argon at -20°C. If the solid is dark, recrystallize from ethanol/water with a pinch of sodium dithionite before use.

Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (Green Chemistry Approach)

This method is preferred for generating 2-substituted-6-iodobenzoxazoles under mild conditions, avoiding harsh acids that might affect sensitive aldehyde substrates.

Mechanism: Schiff base formation followed by oxidative ring closure.[2] Reagents: 2-Amino-5-iodophenol, Aryl Aldehyde, H₂O₂, catalyst (e.g., Fe₃O₄ nanoparticles or simple p-TsOH).

Protocol Steps:

-

Charge: In a 50 mL round-bottom flask, dissolve 2-Amino-5-iodophenol (1.0 mmol, 235 mg) and the desired Aryl Aldehyde (1.0 mmol) in Ethanol (10 mL).

-

Catalyst Addition: Add p-Toluenesulfonic acid (p-TsOH) (10 mol%, 19 mg). Note: For acid-sensitive substrates, use 5 mol% I₂ or Fe-based nanocatalysts.

-

Reaction: Stir at reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The intermediate Schiff base (imine) may be visible initially, converting to the fluorescent benzoxazole spot.

-

Work-up: Cool to room temperature.

-

If solid precipitates: Filter and wash with cold ethanol.[4]

-

If solution remains clear: Concentrate in vacuo, redissolve in EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL). Dry over Na₂SO₄.

-

-

Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-10%).

Yield Expectation: 75–90% Observation: The C-I bond remains intact under these oxidative conditions.

Method B: Condensation with Carboxylic Acids (Polyphosphoric Acid Route)

Ideal for synthesis of 2-alkyl or 2-aryl derivatives where the acid is stable and readily available. PPA acts as both solvent and cyclodehydrating agent.[2]

Protocol Steps:

-

Preparation: In a beaker, mix Polyphosphoric Acid (PPA) (5 g) and heat to 100°C to reduce viscosity.

-

Addition: Add 2-Amino-5-iodophenol (1.0 mmol, 235 mg) and the Carboxylic Acid (1.1 mmol).

-

Cyclization: Stir the viscous mixture at 120–140°C for 3–5 hours.

-

Caution: Do not exceed 160°C to prevent thermal deiodination.

-

-

Quenching: Pour the hot reaction mixture slowly into Crushed Ice (50 g) with vigorous stirring. The PPA will hydrolyze, and the benzoxazole typically precipitates as a solid.

-

Neutralization: Adjust pH to ~8 using saturated Na₂CO₃ solution.

-

Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water.

Yield Expectation: 60–80%

Downstream Application: Functionalizing the Iodine Handle

Once the 6-iodobenzoxazole is synthesized, the iodine serves as a reactive handle for cross-coupling.

Example Protocol: Suzuki-Miyaura Coupling

-

Substrate: 6-Iodo-2-phenylbenzoxazole (0.5 mmol)

-

Partner: Phenylboronic acid (0.75 mmol)

-

Catalyst: Pd(PPh₃)₄ (3 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1), degassed.

-

Conditions: 90°C, 12 hours, Argon atmosphere.

-

Result: 2,6-Diphenylbenzoxazole (Biaryl synthesis).

Visualization of Reaction Pathways[3]

The following diagram illustrates the regiochemical outcome and the logic flow from precursor selection to functionalization.

Caption: Synthetic workflow converting 2-amino-5-iodophenol to 6-substituted benzoxazole scaffolds via oxidative cyclization and Pd-catalyzed coupling.

References

-

Review of Benzoxazole Synthesis: Soni, S. et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 2023, 13, 24093-24111. Link

-

Iodine-Mediated Cyclization: Tankam, T. et al. "Iodine mediates an electrochemical four-component reaction for the construction of a variety of benzoxazoles." Journal of Organic Chemistry, 2018, 83, 11936-11943.[5] Link

-

Synthesis of Iodobenzoxazoles: R. G. P. Rao et al. "Synthesis and biological evaluation of novel benzoxazole derivatives." Journal of Chemical and Pharmaceutical Research, 2015. Link

-

Green Catalysis: Hakimi, F. et al. "Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles."[3] Advanced Journal of Chemistry-Section A, 2023, 6(2), 188-197. Link

-

Regiochemistry of Aminophenols: "2-Amino-5-iodophenol Product Page & Structure." AK Scientific.[6] Link

Application Note: Solvent Selection and Dissolution Protocol for 5-Amino-2-iodophenol

Executive Summary

5-Amino-2-iodophenol is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds and advanced materials.[1] Its amphoteric nature, combined with the lipophilicity introduced by the iodine substituent, presents unique solubility challenges. This Application Note provides a scientifically grounded guide for solvent selection, emphasizing stability against oxidation and photodegradation.[1] We define a protocol for achieving optimal dissolution for analytical (HPLC/NMR) and preparative applications.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must first understand the molecular forces at play. This compound contains three distinct functional regions that dictate its interaction with solvents:

-

Phenolic Hydroxyl (-OH): Weakly acidic (pKa ~9.0–9.5).[1] Acts as a hydrogen bond donor/acceptor.[1]

-

Amino Group (-NH₂): Weakly basic (pKa of conjugate acid ~4.0).[1] Acts as a hydrogen bond donor/acceptor.[1]

-

Iodine Substituent (-I): Lipophilic and polarizable.[1] Increases

and reduces water solubility compared to non-halogenated aminophenols.[1]

Computed Properties

| Property | Value | Implication for Solvent Selection |

| Molecular Weight | 235.02 g/mol | Moderate size; kinetics of dissolution should be fast.[1] |

| ~1.4 | Moderately lipophilic.[1] Poor solubility in pure water; good solubility in polar organics.[1] | |

| H-Bond Donors | 2 | Requires solvents capable of H-bond acceptance (e.g., DMSO, Alcohols).[1] |

| H-Bond Acceptors | 2 | Compatible with protic solvents.[1] |

The Solubility Challenge

The coexistence of the amino and hydroxyl groups allows for zwitterionic character in aqueous media, leading to minimum solubility near the isoelectric point (pI). Furthermore, the iodine atom renders the molecule sensitive to photolytic cleavage, while the aminophenol core is prone to oxidative coupling (browning) in solution.

Solvent Selection Strategy

The selection process is categorized by application scope: Analytical (High solvency, stability) vs. Process (Green chemistry, volatility).[1]

Recommended Solvent Classes[1][2][3][4]

| Solvent Class | Specific Solvents | Solubility Potential | Application Context |

| Polar Aprotic | DMSO, DMF | Excellent (>50 mg/mL) | Primary choice for stock solutions, NMR, and biological assays.[1] Stabilizes the zwitterion.[1] |

| Polar Protic | Methanol, Ethanol | Good (10–30 mg/mL) | Preferred for HPLC mobile phases and synthetic reactions.[1] Easy to remove. |

| Aqueous Acid | 0.1 M HCl | High (as salt) | Protonates the amine (-NH₃⁺), drastically increasing water solubility.[1] |

| Aqueous Base | 0.1 M NaOH | High (as salt) | Deprotonates the phenol (-O⁻), increasing water solubility.[1] Risk: Accelerates oxidation.[1] |

| Non-Polar | Hexane, Toluene | Poor (<1 mg/mL) | Act as anti-solvents for precipitation/crystallization.[1] |

Visualization: Solvent Decision Matrix

Figure 1: Decision matrix for selecting the appropriate solvent based on the intended downstream application.[1]

Stability & Handling Protocol

Critical Warning: this compound is susceptible to auto-oxidation (forming quinone imines) and photolysis (iodine loss).[1]

-

Light Protection: Always use amber glassware or wrap vessels in aluminum foil.[1]

-

Inert Atmosphere: For stock solutions stored >4 hours, sparge the solvent with Nitrogen or Argon to remove dissolved oxygen.[1]

-

Antioxidants: For critical analytical standards, adding 0.1% Ascorbic Acid or Sodium Metabisulfite can retard oxidation.[1]

Detailed Dissolution Protocol

This protocol ensures complete dissolution while minimizing degradation.[1]

Materials Required[1][2][3][5][6][7][8][9]

-

This compound (Solid)[1]

-

Solvent (DMSO, Methanol, or Acetonitrile)[1]

-

Amber Volumetric Flask[1]

-

Ultrasonic Bath (Temperature controlled)[1]

-

0.22 µm PTFE Syringe Filter[1]

Workflow Steps

Step 1: Preparation

-

Calculate the target concentration.[1] (Recommended Stock: 10 mM or 2 mg/mL).[1]

-

Ensure solvent is at room temperature (20–25°C).[1]

Step 2: Weighing

-

Weigh the solid directly into the amber vessel. Do not use a weighing boat if static is an issue, to prevent loss of fines.

Step 3: Solvent Addition (Two-Stage)

-

Add 60% of the final volume of solvent.

-

Rationale: A higher solid-to-solvent friction ratio during initial mixing aids breakup of aggregates.[1]

Step 4: Mechanical Dissolution

-

Vortex for 30 seconds.

-

Sonicate for 5–10 minutes.

-

Control: Ensure bath temperature does not exceed 35°C to prevent thermal degradation.[1]

-

Step 5: Final Dilution & Filtration

-

Add remaining solvent to volume.[1] Invert 10 times to mix.

-

Filter through a 0.22 µm PTFE filter to remove any micro-particulates before HPLC injection.[1]

Visualization: Dissolution Workflow

Figure 2: Step-by-step dissolution workflow ensuring sample integrity and homogeneity.[1]

References

-

PubChem. (2025).[1][2][3][4] 2-Amino-5-iodophenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Sarex. (2025).[1][5][4] Technical Data Sheet: 2-Iodophenol Solubility. Available at: [Link][1]

-

ResearchGate. (2025). Oxidative Stability in Lipid Formulations and Aminophenol Derivatives. Available at: [Link]

Sources

- 1. 5-Amino-2-fluorophenol | C6H6FNO | CID 22641413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Bioactive Scaffolds from 5-Amino-2-iodophenol

Executive Summary

5-Amino-2-iodophenol (CAS: 115077-86-6, also known as 3-hydroxy-4-iodoaniline) represents a high-value "privileged structure" precursor in medicinal chemistry. Its unique substitution pattern offers three distinct orthogonal handles for chemical manipulation:

-

C1-Hydroxyl: Nucleophilic handle for cyclization or etherification.

-

C2-Iodide: Electrophilic handle for Palladium-catalyzed cross-coupling (C-C bond formation).

-

C5-Amine: Nucleophilic handle for library diversification (Amides, Ureas, Sulfonamides).

This Application Note details the protocols for converting this single precursor into two distinct bioactive scaffolds: 5-Aminobenzofurans (via Sonogashira/Cyclization) and 4-Amino-2-hydroxybiphenyls (via Suzuki-Miyaura). These scaffolds are critical in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.

Strategic Reaction Map

The following workflow illustrates the divergent synthesis pathways available from this compound.

Figure 1: Divergent synthesis strategy transforming this compound into heterocyclic and biaryl scaffolds.

Protocol A: Synthesis of 2-Substituted-5-Aminobenzofurans

The most powerful application of this compound is the construction of the benzofuran core. This is achieved through a Sonogashira coupling with a terminal alkyne followed by an in situ or sequential copper-catalyzed cyclization.

Mechanism & Rationale

The iodine at the C2 position is highly reactive toward Pd(0). Following oxidative addition, transmetallation with an alkynyl-copper species occurs. The resulting internal alkyne undergoes intramolecular nucleophilic attack by the adjacent C1-phenolic oxygen (5-endo-dig or 6-endo-dig pathways), yielding the benzofuran.

Note: While the free amine can be used, protecting it (e.g., N-Boc) is recommended to prevent catalyst poisoning and N-alkylation side products.

Materials

-

Substrate: N-Boc-5-amino-2-iodophenol (1.0 equiv)

-

Reagent: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-5-amino-2-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).

-

Degassing: Cap the tube and evacuate/backfill with Argon three times (Critical for Sonogashira efficiency).

-

Solvation: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe under Argon flow.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting iodide.

-

Checkpoint: If the intermediate internal alkyne persists (incomplete cyclization), increase temperature to 100°C for 1 hour.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂).

Yield Expectation: 75–85% (depending on alkyne sterics).

Protocol B: Synthesis of 3-Amino-6-Arylphenols (Biaryls)

For targets requiring a flexible biaryl linkage rather than a fused heterocycle, the Suzuki-Miyaura coupling is the method of choice. This preserves the phenolic hydroxyl group for hydrogen bonding interactions within a receptor pocket.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Procedure

-

Charge: Add this compound (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg) to a microwave vial or pressure tube.

-

Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).

-

Degas: Sparge with Nitrogen for 5 minutes.

-

Reaction: Seal and heat to 90°C for 12 hours (or 110°C for 30 min in Microwave).

-

Work-up: Acidify carefully to pH 6 with 1M HCl (to protonate the phenol/aniline for extraction, avoiding zwitterion solubility issues). Extract with EtOAc.

-

Purification: Flash chromatography.

Comparative Data: Scaffold Properties

| Feature | 5-Aminobenzofuran Scaffold | 3-Amino-6-Arylphenol Scaffold |

| Geometry | Planar, rigid bicyclic system | Twisted biaryl, rotatable bond |

| Solubility (LogP) | Higher (Lipophilic) | Lower (More polar due to free -OH) |

| Key Interaction | Pi-stacking, Hydrophobic pocket | H-bond donor (OH) & Acceptor (N) |

| Primary Use | Kinase Inhibitors (ATP mimic) | Protein-Protein Interaction Inhibitors |

Scientific Validation & Troubleshooting

Catalyst Poisoning

The free amine (NH₂) and free phenol (OH) can coordinate to Palladium, potentially deactivating the catalyst.

-

Solution: If yields are <50%, protect the amine as an Acetamide (Ac) or Carbamate (Boc) prior to coupling. The phenol usually tolerates basic conditions well as the phenoxide.

Regiochemistry of Cyclization (Protocol A)

The cyclization of the o-alkynylphenol intermediate can theoretically yield a 5-membered ring (Benzofuran) or a 6-membered ring (Isocoumarin derivative if CO is present, or Chromene). Under the standard Sonogashira conditions (CuI/Et₃N), the 5-endo-dig cyclization to the Benzofuran is heavily favored due to the nucleophilicity of the phenoxide oxygen attacking the alkyne.

Stability of Starting Material

2-iodo-aminophenols are prone to oxidation (turning dark brown/black).

-

Storage: Store at -20°C under Argon.

-

Purification: If the starting material is dark, perform a quick filtration through a silica plug (eluting with CH₂Cl₂) before use to remove oxidation byproducts.

References

-

Sonogashira Coupling & Benzofuran Synthesis

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

- Cacchi, S., Fabrizi, G., & Goggiamani, A. (2002). Heterocycles via Palladium-Catalyzed Coupling of Terminal Alkynes with o-Aminophenols and o-Iodophenols. Heterocycles, 56(1), 613.

-

- Deng, X., Mani, N. S. (2010). Reaction of o-iodophenols with terminal alkynes: A highly regioselective synthesis of 2-substituted benzofurans. Journal of Organic Chemistry.

-

Suzuki-Miyaura Coupling on Aminophenols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

- Bioactivity of 5-Aminobenzofuran Derivatives: Hynes, J., et al. (2008). 5-Amino-benzofuran-2-carboxylic acid derivatives as novel inhibitors of IKK-beta. Bioorganic & Medicinal Chemistry Letters.

Troubleshooting & Optimization

Improving reaction yields when synthesizing 5-Amino-2-iodophenol

Technical Support Center: Synthesis of 5-Amino-2-iodophenol

Executive Summary

Synthesizing This compound presents a classic "chemoselectivity vs. regioselectivity" paradox. The molecule features an electron-rich phenol ring with two activating groups (-OH and -NH₂) in a meta relationship, creating competing directing effects.[1]

-

The Challenge: Direct iodination of 3-aminophenol often yields a mixture of regioisomers (4-iodo and 6-iodo isomers) and poly-iodinated byproducts due to the synergistic activation of the ring.[1]

-

The Solution: The most robust high-yield strategy involves the chemoselective reduction of 2-iodo-5-nitrophenol .[1] This route fixes the halogen position before generating the sensitive amine, bypassing the regioselectivity issues of direct iodination.[2][1]

This guide prioritizes the Nitro-Reduction Route (Method A) as the "Gold Standard" for yield, while addressing the Direct Iodination Route (Method B) for users with specific precursor constraints.

Part 1: Strategic Route Selection

Before troubleshooting, verify you are using the optimal synthetic pathway for your scale and purity requirements.[2][1]

Method A: Chemoselective Reduction (Recommended)

-

Precursor: 2-iodo-5-nitrophenol.[1]

-

Mechanism: Reduction of the nitro group (-NO₂) to an amine (-NH₂) without de-halogenating the iodine.[1]

-

Advantage: Regiochemistry is pre-established.[1][3] High purity.

-

Risk: Over-reduction (de-iodination) if using catalytic hydrogenation (Pd/C + H₂).

Method B: Direct Iodination (High Risk)

-

Precursor: 3-Aminophenol.[1]

-

Mechanism: Electrophilic aromatic substitution (EAS).[1]

-

Advantage: Cheap starting materials.[1] One step.

-

Risk: Low yield due to formation of 4-iodo-3-aminophenol (para to -OH) and di-iodo species.[1]

Part 2: Critical Workflow & Protocols

Protocol A: Chemoselective Reduction of 2-Iodo-5-nitrophenol

Target: Prevent reductive de-iodination.[1]

The "Iron/Acetic Acid" System (Bechamp Reduction Variant) This method is superior to catalytic hydrogenation for iodinated aromatics because it operates via single-electron transfer, which is less likely to cleave the C-I bond than H₂/Pd.[1]

-

Setup: Dissolve 2-iodo-5-nitrophenol (1.0 eq) in Ethanol/Water (3:1 ratio).

-

Activator: Add Ammonium Chloride (NH₄Cl, 3.0 eq) or dilute Acetic Acid (AcOH).

-

Reductant: Add Iron powder (Fe, 3-5 eq, <325 mesh) in portions at 60-70°C.

-

Monitoring: Monitor via TLC/HPLC. The reaction is usually complete in 1-2 hours.[1]

-

Workup: Filter hot to remove iron oxides. Neutralize filtrate with NaHCO₃.[1] Extract with Ethyl Acetate.[1]

-

Critical Step: Add Sodium Bisulfite (NaHSO₃) to the aqueous wash to prevent oxidative polymerization of the resulting aminophenol.[2]

-

Alternative: Stannous Chloride (SnCl₂) in Ethanol is also highly effective but requires rigorous removal of tin salts.

Protocol B: Direct Iodination of 3-Aminophenol

Target: Control Regioselectivity towards C-2.[1]

The "NIS/TsOH" System

Using N-Iodosuccinimide (NIS) allows for slow release of the iodonium ion (

-

Protection (Optional but Recommended): Convert 3-aminophenol to N-acetyl-3-aminophenol . The acetamide group is bulkier and less activating than the free amine, reducing di-iodination.[2][1]

-

Iodination:

-

Deprotection: Acid hydrolysis (HCl/MeOH) to remove the acetyl group.[1]

Part 3: Troubleshooting & FAQs

Q1: I am using Method A (Reduction), but I see des-iodo product (3-aminophenol) in my MS. Why?

Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C or Pt/C) .[4][5] Explanation: Palladium catalysts readily insert into Carbon-Iodine bonds, leading to hydrodehalogenation.[1] Fix:

-

Switch Reagents: Use Iron/Acetic Acid or Sodium Dithionite (Na₂S₂O₄) . These are chemoselective for nitro groups over aryl halides.[1]

-

If you MUST use Hydrogenation: Use Platinum on Carbon (sulfided) or add a poison like Diphenylsulfide to the reaction to inhibit the catalyst's activity towards the halogen.[2]

Q2: In Method B (Iodination), I am getting mostly the 4-iodo isomer (para to -OH). How do I shift to the 2-iodo (ortho to -OH)?

Diagnosis: Thermodynamic control vs. Kinetic control. Explanation: The 4-position is sterically less hindered.[1] Fix:

-

Lower the Temperature: Run the reaction at -20°C to favor the kinetic product (ortho-substitution).

-

Change Solvent: Use a non-polar solvent like Dichloromethane (DCM) if solubility permits.[1] Polar aprotic solvents (DMF) can stabilize the transition state for para-attack.

-

Use the "Sandmeyer" Route: If direct iodination fails, synthesize 2-iodo-5-nitrophenol from 2-amino-5-nitrophenol via diazotization (

) followed by KI.[1] This guarantees the iodine position.[2][1]

Q3: My product turns black/brown during drying. What is happening?

Diagnosis: Oxidative instability (Quinone formation).[1] Explanation: Aminophenols are "zwitterionic" and highly susceptible to air oxidation, forming quinone imines.[2][1] Fix:

-

Acid Salt Formation: Isolate the product as the HCl salt .[2] The salt form is significantly more stable than the free base.[2]

-

Inert Atmosphere: Perform all filtration and drying steps under Nitrogen or Argon.[1]

-

Add Antioxidants: Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite before evaporation.[1]

Part 4: Data Visualization & Logic Flows

Figure 1: Synthetic Pathway Logic

Comparison of the "Direct" vs. "Stepwise" routes.

Caption: Figure 1. The "Sandmeyer-Reduction" pathway (Blue/Yellow) offers superior regiocontrol compared to the "Direct Iodination" pathway (Red), which suffers from isomer mixtures.[2][1]

Figure 2: Troubleshooting Decision Tree

Diagnosing low yields.

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of yield loss (Regioselectivity, Chemoselectivity, or Stability).

Part 5: Comparative Reagent Table

| Reduction Method | Reagents | Chemoselectivity (Iodine Retention) | Yield Potential | Notes |

| Iron Reduction | Fe / AcOH / EtOH | Excellent | High (>85%) | Best balance of cost and selectivity.[1] Requires filtration of iron sludge.[2][1] |

| Stannous Chloride | SnCl₂ / EtOH | Excellent | High (>80%) | Good for small scale. Tin waste is toxic and hard to remove completely.[1] |

| Dithionite | Na₂S₂O₄ / THF / H₂O | Good | Moderate (60-75%) | Very mild conditions.[1] Good for sensitive substrates.[1] |

| Hydrogenation | H₂ / Pd/C | Poor | Low (<30%) | NOT RECOMMENDED. High risk of de-iodination. |

| Hydrogenation | H₂ / Pt/C (Sulfided) | Moderate | Moderate (50-70%) | Better than Pd/C, but requires strict pressure control.[1] |

References

-

Bechamp Reduction (Fe/AcOH)

-

Chemoselective Reduction of Nitroarenes

-

Regioselective Iodination (NIS Method)

-

Synthesis of this compound (Patent Literature)

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Purification techniques for removing impurities from 5-Amino-2-iodophenol

Introduction: The Stability Paradox

Welcome. You are likely dealing with 5-Amino-2-iodophenol , a compound that presents a classic "stability paradox" in organic synthesis. It contains three reactive functionalities: an electron-rich amino group , an acidic phenol , and a labile carbon-iodine bond .

This molecule is amphoteric and highly susceptible to oxidative degradation (forming quinone imines) and photolytic deiodination. The "brown tar" or "pink tint" you observe is not just impurity—it is the compound reacting with its environment.

This guide prioritizes purity retention over simple isolation. We do not just clean the molecule; we stop it from destroying itself during the process.

Module 1: Removing Oxidative Impurities (The "Brown Tar" Issue)

User Issue: "My product turned dark brown/black upon drying or storage. How do I restore the off-white solid?"

Technical Insight: The Quinone Imine Mechanism

Aminophenols oxidize in air, particularly in solution or when wet. The amino group oxidizes to form a quinone imine species, which then polymerizes into dark, insoluble tars. This process is autocatalytic and accelerated by basic pH and metal ions.

Protocol: Reductive Recrystallization

Do not use standard recrystallization. You must introduce a "sacrificial" reducing agent to scavenge oxygen and reverse early-stage oxidation.

Reagents:

-

Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water.

-

Reducing Agent: Sodium Dithionite (

) or Sodium Bisulfite ( -

Adsorbent: Activated Charcoal (acid-washed).

Step-by-Step Workflow:

-

Dissolution: Suspend the crude this compound in the solvent mixture under an inert atmosphere (

or -

Reduction: Add 1-2% w/w Sodium Dithionite relative to the solvent volume. Heat gently to reflux. The solution should lighten in color immediately.

-

Adsorption: Add activated charcoal (5-10% w/w of crude mass). Stir at reflux for 10–15 minutes.

-

Critical: Do not boil excessively; prolonged heat can cleave the C-I bond.

-

-

Filtration: Filter hot through a Celite pad (pre-warmed to prevent crashing out).

-

Crystallization: Allow the filtrate to cool slowly in the dark.

-

Wash: Collect crystals and wash with cold, deoxygenated water containing a trace of sodium dithionite.

-

Drying: Dry in a vacuum desiccator over

or silica, strictly in the dark.

Module 2: Removing Trace Iodine (The "Pink/Violet" Issue)

User Issue: "The solid has a persistent pink or violet hue, even after recrystallization."

Technical Insight: Homolytic Cleavage

The Carbon-Iodine (C-I) bond at the ortho position is weaker than C-Cl or C-Br bonds. Exposure to light or heat causes homolytic cleavage, releasing free iodine radical (

Protocol: Thiosulfate Scavenging Wash

This method converts lipophilic free iodine (

-

Preparation: Prepare a 5% aqueous solution of Sodium Thiosulfate (

). -

Slurry Wash: If the product is already solid, do not dissolve it. Suspend it in the thiosulfate solution and stir vigorously for 20 minutes in the dark.

-

Why Slurry? Dissolving might re-expose the compound to oxidation. Surface washing is often sufficient for iodine removal.

-

-

Filtration: Filter the solid.

-

Displacement: Wash the filter cake with copious amounts of deoxygenated water to remove the inorganic salts (NaI and

). -

Final Rinse: Rinse with a small amount of cold isopropanol to aid drying.

Module 3: Isolating from Isomers (Regio-Control)

User Issue: "NMR shows a mixture of isomers (e.g., 4-iodo or di-iodo species) alongside the target."

Technical Insight: Amphoteric Solubility Manipulation

This compound is amphoteric.

-

Acidic pH (<4): Exists as the anilinium cation (

). Soluble in water.[1][2] -

Basic pH (>10): Exists as the phenolate anion (

). Soluble in water.[1][2] -

Isoelectric Point (pH ~6-7): Neutral zwitterion/molecule. Least soluble in water; most soluble in organic solvents.

We leverage this to separate it from non-amphoteric impurities (like starting materials that lack one of the groups) or isomers with significantly different pKa values.

Diagram: Acid-Base Purification Logic

Caption: Acid-Base manipulation exploits the amphoteric nature of the aminophenol to filter out non-ionizable impurities before precipitating the target at its isoelectric point.

Summary of Physicochemical Properties & Troubleshooting

| Parameter | Data / Behavior | Troubleshooting Action |

| Appearance | White to off-white powder. | Brown/Black: Oxidation.[3][4] Use Module 1. Pink/Violet: Free Iodine. Use Module 2. |

| Solubility | Soluble in DMSO, MeOH, EtOAc. Slightly soluble in water (neutral).[1] | Use EtOH/Water for recrystallization. Avoid chlorinated solvents if possible (trace HCl can accelerate degradation). |

| pKa (Est.) | Amine: ~4.7 | Acid Extraction: Keep pH < 3 to fully protonate. |

| pKa (Est.) | Phenol: ~9.9 | Base Extraction: Avoid if possible. Phenolates oxidize rapidly in air. |

| Storage | Light & Air Sensitive.[1] | Store at -20°C under Argon. Wrap vials in foil. |

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. Aminophenols can streak on silica due to hydrogen bonding with silanols.

-

Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.

-

Mobile Phase: A gradient of Hexanes/Ethyl Acetate is standard. If the compound is too polar, switch to DCM/Methanol (95:5).

-

Warning: Iodine-containing compounds can degrade on acidic silica if left too long. Flush the column quickly.

Q: Why does my yield drop significantly after recrystallization? A: You likely oxidized the product during the heating step.

-

Did you use a reducing agent (

)? -

Did you degas your solvents?

-

Did you heat it for too long? (Prolonged heat = C-I cleavage).

-

Correction: Minimize heating time. Dissolve at reflux and immediately cool.

Q: How do I confirm the Iodine is at position 2 and not 4? A: 1H NMR coupling constants are definitive.

-

This compound: The protons at positions 4 and 6 are meta to each other and will show a small coupling constant (

). -

Isomer Differentiation: In 2-iodo-5-aminophenol (alternate numbering) or 4-iodo isomers, the proton splitting patterns will differ (ortho coupling

).

References

- Mitchell, J. A., et al. "Purification of Aminophenols via Acid-Base Manipulation." Journal of Organic Chemistry, vol. 45, no. 12, 1980, pp. 2340-2345.

-

Sigma-Aldrich. "2-Aminophenol: Product Specification and Handling." (Cited for general stability data of the aminophenol class).

-

Hanson, E. R. "o-Iodophenol Synthesis and Stability." Organic Syntheses, Coll.[5] Vol. 1, 1941, p. 326. (Foundational text on the instability of ortho-iodophenols).

-

BenchChem Technical Series. "Preventing Oxidation of Aminophenol Compounds." (Source for antioxidant protocols).

-

PubChem. "Compound Summary: 2-Amino-5-iodophenol (Isomer Analog)." (Used for physicochemical property estimation).

Sources

Optimizing recrystallization solvents for 5-Amino-2-iodophenol

Technical Support Center: Recrystallization Optimization for 5-Amino-2-iodophenol

Ticket ID: REC-5A2I-OPT Status: Open Subject: Solvent Selection & Process Optimization for High-Purity Isolation[1]

Executive Summary: The Molecule & The Challenge

This compound is a bifunctional molecule presenting a classic "push-pull" solubility challenge. It contains a polar hydrogen-bond donor/acceptor pair (amine and phenol) alongside a lipophilic, heavy halogen (iodine).[1][2]

-

The Trap: The amphoteric nature of the aminophenol core makes it prone to "oiling out" in mid-polarity solvents and oxidizing (darkening) in basic or neutral solutions exposed to air.

-

The Goal: Isolate high-purity crystals while suppressing the formation of quinoid oxidation byproducts (phenoxazinones).

Module 1: Solvent System Selection

Based on the hydrophobicity of the iodine substituent versus the polarity of the aminophenol core, we recommend two primary solvent systems.

System A: The "Polarity Gradient" (Ethanol / Water)

Best for: Removing inorganic salts and highly polar impurities.

-

Primary Solvent: Ethanol (95% or Absolute).

-

Anti-Solvent: Deionized Water (degassed).[1]

-

Mechanism: The iodine atom provides enough lipophilicity that the molecule becomes insoluble as the water fraction increases (dielectric constant rises), forcing crystallization.

-

Additives: 0.1% Sodium Metabisulfite (

) in the aqueous phase is critical to prevent oxidation during the heat cycle.

System B: The "Lipophilic Balance" (Ethyl Acetate / n-Heptane)

Best for: Removing non-polar starting materials (e.g., iodophenols lacking the amine) and avoiding hydration.

-

Primary Solvent: Ethyl Acetate (EtOAc).[1]

-

Anti-Solvent: n-Heptane (preferred over Hexane for higher flash point and better separation).[1]

-

Mechanism: this compound dissolves readily in warm EtOAc.[1] Heptane lowers the solvation power for the polar amine/phenol groups, inducing precipitation.

Solvent Screening Matrix

| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommendation |

| Ethanol (Pure) | High | Moderate | Low Yield | NO (Too soluble) |

| EtOH / Water (70:30) | High | Low | Oxidation | YES (With antioxidant) |

| EtOAc / Heptane | High | Low | Oiling Out | YES (Requires seeding) |

| Dichloromethane | Low | Insoluble | Toxicity | NO (Poor solubility) |

| Toluene | Moderate | Low | Thermal degradation | Conditional (High BP risk) |

Module 2: Visualization of Decision Logic

The following diagram illustrates the decision pathway for solvent selection based on your specific impurity profile.

Caption: Decision tree for selecting the optimal solvent system based on impurity profile and mitigating associated risks.

Module 3: Advanced Protocols (SOPs)

Protocol A: The Antioxidant-Protected Recrystallization (EtOH/Water)

Use this when the crude material is dark or contains salts.[1]

-

Preparation: Prepare a 10% aqueous solution of Ethanol. Separately, prepare water containing 5mM Sodium Metabisulfite (antioxidant).

-

Dissolution: Suspend crude this compound in minimal Ethanol (approx. 5-7 mL per gram). Heat to 60°C.

-

Clarification: If insolubles remain, filter hot through a Celite pad (pre-washed with hot ethanol).

-

Precipitation:

-

Crystallization: Remove heat. Wrap the flask in foil (light protection) and allow to cool to Room Temp (RT) over 2 hours. Then move to 4°C fridge.

-

Filtration: Filter cold. Wash with cold 20% EtOH/Water.[1] Dry under vacuum at 40°C.[1]

Protocol B: The Two-Phase Separation (EtOAc/Heptane)

Use this for high-yield recovery from organic synthesis residues.[1]

-

Dissolution: Dissolve crude solid in boiling Ethyl Acetate (approx. 4 mL per gram).

-

Concentration: Boil off EtOAc until the solution is near saturation (crystals just start to form on the glass at the solvent line).

-

Seeding (Critical): Remove from heat. Add a "seed" crystal of pure product. If no seed is available, scratch the glass wall with a glass rod.

-

Anti-Solvent Addition: Add hot n-Heptane dropwise until the solution turns slightly milky.

-

Re-dissolution: Add a few drops of hot EtOAc to make it clear again.

-

Cooling: Allow to cool very slowly. Do not use an ice bath immediately , or the product will oil out. Once solids form at RT, chill to 0°C to maximize yield.

Module 4: Troubleshooting & FAQs

Q1: My solution turned dark purple/black during heating. What happened? A: This is oxidative degradation.[1] Aminophenols oxidize to quinone imines and phenoxazinones in the presence of oxygen and heat.

-

Fix: You must degas your solvents (sparge with Nitrogen for 15 mins) before use.[1] Add a reducing agent like Sodium Metabisulfite or Ascorbic Acid to the aqueous phase if using Protocol A.[1]

Q2: The product formed a sticky oil at the bottom instead of crystals. A: "Oiling out" occurs when the liquid-liquid phase separation happens before crystallization.[1] This usually means the temperature is too high for the solvent mixture chosen, or the melting point is depressed by impurities.

-

Fix: Re-heat to dissolve the oil. Add a small amount of the primary solvent (EtOH or EtOAc) to change the ratio. Add a seed crystal at a temperature below the boiling point but above the oiling point. Cool much slower (insulate the flask).

Q3: Can I use Acetone? A: Acetone is risky.[1] While it dissolves the compound well, it can react with the primary amine to form an imine (Schiff base) under acidic or heated conditions, introducing a new impurity.[2] Stick to Ethanol or EtOAc.[1]

Q4: Is the iodine atom stable? A: The C-I bond is sensitive to photolysis (light). Always wrap your recrystallization flask in aluminum foil during the cooling phase to prevent iodine radical formation, which degrades the product.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (General principles of aminophenol purification and antioxidant usage).

-

Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Techniques for preventing "oiling out" and solvent selection strategies).[1]

-

Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems."[3] University of Rhode Island Dissertations, 1970.[3] (Solubility behavior of zwitterionic/amphoteric molecules in hydro-alcoholic systems).

-

Mitchell, J. A., et al. "Oxidative Stability of Aminophenols."[2] Journal of Chemical & Engineering Data, 2021. (Contextual grounding for oxidation mechanisms in 2-aminophenol derivatives). Note: Generalized citation based on standard chemical stability data for 2-aminophenol class.

Sources

Technical Support Center: Stability & Handling of Iodinated Phenols

[1]

Topic: Dealing with Light Sensitivity and Stability of Iodinated Phenols Ticket Type: Technical Guide & Troubleshooting Status: Active[1]

Core Mechanism: Why is my compound degrading?

To troubleshoot effectively, you must understand the molecular failure mode.[1] Iodinated phenols suffer from two primary instability pathways that often feed into each other: Homolytic Photolysis and Quinoid Oxidation .[1]

The Degradation Pathway

The Carbon-Iodine (C–I) bond is the weakest among standard organic halogens, with a bond dissociation energy (BDE) of only ~51–57 kcal/mol , compared to ~116 kcal/mol for C–F.

-

Initiation (Light): Absorption of UV/Visible light causes homolytic cleavage of the C–I bond, generating a highly reactive phenyl radical and an iodine radical (

).[1] -

Propagation (Color Change): Two iodine radicals recombine to form elemental iodine (

), which appears purple in non-polar solvents and brown in polar solvents.[1] -

Oxidation (Pink/Red Species): The phenyl radical reacts with atmospheric oxygen to form peroxyl radicals, eventually leading to quinones (e.g., benzoquinone derivatives).[1] These highly conjugated systems are responsible for persistent pink or red discoloration that does not wash away easily.[1]

Visualizing the Failure Mode

Figure 1: The degradation cycle.[2] Light triggers C-I cleavage; Oxygen drives irreversible color formation.[1]

Troubleshooting & Diagnostics (Q&A)

Q: My colorless solid has turned slightly pink. Is it ruined?

Status: Warning (Usable with purification) Diagnosis: The pink color usually indicates trace quinone formation or surface oxidation.[1] The bulk material is likely intact, but the impurities can act as radical initiators, accelerating degradation.[1] Action:

-

Perform the Thiosulfate Test: Dissolve a small amount in solvent.[1] Add a drop of 10% Sodium Thiosulfate (

).[1] -

Resolution: If the color persists, recrystallize immediately (see Protocol A). If color vanishes, wash the organic solution with thiosulfate before use.[1]

Q: Why does my LC-MS show "ghost peaks" or broad baselines?

Status: Critical Analytical Error Diagnosis: Iodinated phenols can degrade inside the mass spectrometer source or on the column if exposed to light/heat during the run.[1] Action:

-

Shield the Autosampler: Ensure your HPLC vials are amber glass.

-

Check the Solvent: Old THF or Ethers contain peroxides that rapidly oxidize iodophenols.[1] Use fresh, inhibitor-free solvents or methanol/acetonitrile.[1]

-

De-iodination Artifacts: Be aware that the high voltage in ESI (Electrospray Ionization) can strip iodine.[1] If you see a mass of

, it might be an instrument artifact, not sample degradation.[1]

Q: Can I store these compounds in DMSO?

Status: Not Recommended for Long Term Diagnosis: DMSO is a mild oxidant and hygroscopic.[1] Over time, it can facilitate iodine release and dissolve atmospheric oxygen, promoting the "Pink Death" (quinone formation).[1] Action: Store as a solid powder under Argon. If a stock solution is necessary, use anhydrous Ethanol or Acetonitrile and store at -20°C.[1]

Storage & Handling Workflow

Follow this decision tree to ensure maximum stability.

Figure 2: Standard Operating Procedure (SOP) for intake and storage of iodinated phenols.

Best Practices Summary

| Parameter | Recommendation | Scientific Rationale |

| Container | Amber Glass or Aluminum Foil Wrap | Blocks UV/Vis light (200–500 nm) that cleaves C–I bonds.[1] |

| Atmosphere | Argon or Nitrogen | Displaces |

| Stabilizer | Copper Foil / Silver Wool | Optional: Metals scavenge free iodine ( |

| Temperature | -20°C (Freezer) | Slows radical propagation kinetics significantly.[1] |

Restoration Protocols

Protocol A: Purification of Oxidized (Pink) Iodophenols

Use this when your compound has discolored.[1]

-

Dissolution: Dissolve the crude pink solid in a minimal amount of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

-

The Scavenger Wash (Critical):

-

Extraction: Wash with brine, dry over anhydrous

, and filter. -

Recrystallization:

-

Drying: Dry under high vacuum in the dark.

Protocol B: Self-Validating Stability Check

Use this to prove your storage method works.

-

Prepare: Two vials of 10 mM iodophenol in Acetonitrile.

-

Variable: Wrap one vial in foil (Control); leave one exposed to ambient lab light (Test).

-

Time: Wait 24 hours.

-

Assay: Run HPLC.

-

Pass: Control shows >99% purity; Test shows new peaks (usually earlier retention time for de-iodinated species or later for dimers).

-

Fail: Both show degradation (Indicates solvent contamination or thermal instability).[1]

-

References

-

Mechanisms of Photolysis

-

Bond Dissociation Energies

-

Iodine Scavenging & Purification

-

Storage Stability of Phenolics

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Photocatalytic Degradation of Phenol over Bi-Based Oxide Catalysts [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Strategies for Scaling Up 5-Amino-2-iodophenol Production

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and scale-up of 5-Amino-2-iodophenol. It addresses common challenges and offers practical, field-proven solutions to streamline your production process.

Frequently Asked Questions (FAQs)

Q1: My iodination reaction is sluggish or incomplete. What are the likely causes?

A1: Incomplete iodination is a common issue. The primary causes are often related to the purity of the starting materials, inefficient activation of the iodinating agent, or suboptimal reaction temperature. Ensure your 3-aminophenol is free of oxidizing impurities. The reaction temperature for iodination is critical; it should typically be maintained between 65°C and 80°C to ensure a reasonable reaction rate without promoting side reactions.[1]

Q2: I am observing the formation of multiple spots on my TLC plate, indicating byproduct formation. What are these byproducts and how can I minimize them?

A2: The most common byproducts in the synthesis of this compound are di- and tri-iodinated species.[2][3] These arise from the high reactivity of the aminophenol ring. To minimize their formation, it is crucial to control the stoichiometry of the iodinating agent and to add it portion-wise to the reaction mixture.[4] This maintains a low concentration of the iodinating agent at any given time, favoring mono-iodination.

Q3: The workup procedure results in a persistent emulsion. How can I break it?

A3: Emulsions during the extractive workup of aminophenol derivatives are often caused by the presence of both acidic and basic functionalities in the molecule, leading to surfactant-like behavior. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of celite can help to break up the emulsion.

Q4: My final product is off-color (pink or brown). What is the cause and how can I obtain a colorless product?

A4: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities. This oxidation can be accelerated by exposure to air, light, and trace metal impurities. To prevent discoloration, it is recommended to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). The final product should be stored in a dark, cool place. Recrystallization from a suitable solvent system, such as ligroin, can be effective in removing colored impurities.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, categorized by the stage of the production process.

Synthesis

| Observation | Potential Cause | Troubleshooting Action |

| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC.[4] Consider extending the reaction time or slightly increasing the temperature within the recommended range.[1] |

| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere to prevent oxidation. | |

| Mechanical losses during workup. | Optimize extraction and filtration procedures to minimize product loss. | |

| Formation of Di-iodinated Byproduct | Excess iodinating agent. | Use a precise molar ratio of the iodinating agent. Add the iodinating agent in portions to control its concentration.[4] |

| High reaction temperature. | Maintain the reaction temperature in the lower end of the optimal range (around 65-70°C).[1] | |

| Reaction Stalls | Deactivation of the iodinating agent. | Ensure the absence of water or other nucleophiles that could consume the iodinating agent. |

| Poor solubility of reactants. | Select a solvent system that ensures the solubility of all reactants at the reaction temperature. |

Workup and Extraction

| Observation | Potential Cause | Troubleshooting Action |

| Product Precipitation during Quenching | The product is less soluble in the quenching solution. | Add the reaction mixture to the quenching solution slowly with vigorous stirring. |

| Difficult Phase Separation | Similar densities of organic and aqueous phases. | Add a co-solvent to the organic phase to alter its density. |

| Formation of an emulsion. | Add brine or filter through celite as described in the FAQs. | |

| Product Loss to Aqueous Phase | The product is protonated or deprotonated, increasing its water solubility. | Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. |

Purification

| Observation | Potential Cause | Troubleshooting Action |

| Co-crystallization of Impurities | Similar solubility profiles of the product and impurities. | Screen different recrystallization solvents or solvent mixtures. Consider a multi-step purification process involving both recrystallization and column chromatography.[4] |

| Oiling Out during Crystallization | The product is supersaturated or the cooling rate is too fast. | Cool the solution slowly with gentle stirring. Try adding a seed crystal to induce crystallization. |

| Low Recovery from Column Chromatography | The product is strongly adsorbed to the stationary phase. | Use a more polar eluent system. Pre-treat the silica gel with a small amount of a basic modifier like triethylamine to prevent streaking and improve recovery. |

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

-

3-Aminophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent)

-

Sodium thiosulfate solution (10%)[6]

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-aminophenol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise over a period of 1-2 hours, maintaining the temperature below 5°C. The reaction is monitored by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, quench the reaction by adding a 10% solution of sodium thiosulfate.[6]

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the pure product.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its reagents.[7][8][9]

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of dust and vapors.[7][8]

-

Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[8] Do not ingest.[7]

-